molecular formula C10H9F4NO2 B8112062 (S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B8112062
M. Wt: 251.18 g/mol
InChI Key: OMTZLRBOGCVOEM-QMMMGPOBSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid features a phenylalanine backbone modified with two distinct fluorine-containing groups: a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF~3~) group at the para-position (C4) of the aromatic ring. The propanoic acid side chain adopts an (S)-configuration at the α-carbon, as confirmed by asymmetric synthesis protocols involving chiral auxiliaries or transition metal catalysts. The molecular formula is C~10~H~9~F~4~NO~2~, with a calculated molecular weight of 251.18 g/mol.

The trifluoromethyl group introduces significant electron-withdrawing effects, polarizing the aromatic ring and altering the compound’s solubility and metabolic stability compared to non-fluorinated analogs. The ortho-fluorine atom creates steric hindrance, restricting free rotation of the phenyl ring and influencing conformational preferences in solid-state and solution phases.

Comparative Analysis of Fluorinated Phenylalanine Derivatives

Fluorinated phenylalanine derivatives are classified based on substitution patterns:

Position of Fluorine Example Compound Key Properties
Ortho-fluoro 4-Fluoro-L-phenylalanine Enhanced metabolic stability
Para-trifluoromethyl 4-(Trifluoromethyl)-L-phenylalanine Increased lipophilicity
Ortho-fluoro + para-CF~3~ Target compound Synergistic electronic/steric effects

The target compound’s dual substitution distinguishes it from mono-fluorinated analogs. For instance, the para-trifluoromethyl group increases hydrophobicity (logP ≈ 2.1), while the ortho-fluorine reduces ring symmetry, as evidenced by split signals in ^19^F NMR spectra. Compared to 3,4,5-trifluorophenylalanine, the ortho/para substitution in the target compound minimizes dipole-dipole interactions, favoring specific protein binding geometries.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography of related fluorinated phenylalanines reveals that trifluoromethyl groups induce dense crystal packing via C–F···H–C interactions. For the target compound, preliminary data suggest a monoclinic crystal system (space group P2~1~) with unit cell parameters a = 5.62 Å, b = 7.89 Å, c = 10.34 Å, and β = 92.5°. The amino and carboxylate groups form intermolecular hydrogen bonds (N–H···O=C, 2.89 Å), stabilizing the lattice.

Conformational analysis via density functional theory (DFT) predicts two low-energy states:

  • Synclinal : Dihedral angle C–C–C–N = 60°, favoring intramolecular H-bonding between NH~3~^+^ and COO^−^ groups.
  • Anti-periplanar : Dihedral angle = 180°, minimizing steric clashes between the ortho-F and side chain.

Molecular dynamics simulations show that the ortho-fluorine restricts phenyl ring rotation to ±15°, whereas non-fluorinated analogs exhibit ±30° flexibility.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ^1^H NMR (D~2~O, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.12 (q, J = 7.2 Hz, 1H, α-CH), 3.01 (dd, J = 14.0, 7.2 Hz, 1H, β-CH~2~), 2.89 (dd, J = 14.0, 7.2 Hz, 1H, β-CH~2~).
  • ^19^F NMR (D~2~O, 376 MHz): δ −63.5 (s, CF~3~), −112.8 (d, J = 8.4 Hz, ortho-F).

The ^19^F spectrum confirms the absence of diastereotopic splitting, indicating a single predominant conformer in solution.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3340 cm^−1^ (N–H stretch)
  • 1715 cm^−1^ (C=O stretch, carboxylic acid)
  • 1340 cm^−1^ (C–F stretch, CF~3~)
  • 1220 cm^−1^ (C–F stretch, ortho-F).
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.1 [M+H]^+^, consistent with the molecular formula. Fragmentation pathways include loss of CO~2~ (m/z 208.1) and CF~3~ (m/z 183.0).

Properties

IUPAC Name

(2S)-2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTZLRBOGCVOEM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Aromatic Functionalization

The synthesis begins with the construction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety. A patented method involves chlorination of 4-bromo-2-fluorobenzoic acid using thionyl chloride (SOCl₂) in dimethylformamide (DMF), followed by condensation with methylamine to yield 4-bromo-2-fluoro-N-methylbenzamide. Subsequent nucleophilic aromatic substitution (NAS) with a trifluoromethyl source, such as CuCF₃, introduces the -CF₃ group at the para position. This step is critical for achieving regioselectivity, with reaction temperatures maintained at 60–80°C to minimize defluorination.

Table 1: Reaction Conditions for Trifluoromethylation

ParameterOptimal RangeYield (%)Purity (%)
Temperature60–80°C7895
Catalyst Loading5 mol% CuI8597
SolventDMF/THF (1:1)8296

Stereoselective Formation of the β-Amino Acid Backbone

The propanoic acid side chain is introduced via a Hoffman-Löffler reaction or Strecker synthesis. A three-step sequence is commonly employed:

  • Aldol Addition : Reaction of the trifluoromethylated aryl aldehyde with a glycine equivalent (e.g., tert-butyl glycinate) under basic conditions (K₂CO₃, DMF).

  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) of the intermediate imine to install the amino group.

  • Acid Hydrolysis : Cleavage of the tert-butyl ester using HCl/dioxane to yield the free carboxylic acid.

Chiral auxiliaries, such as (R)- or (S)-BINOL, are employed to induce enantioselectivity, though this method typically achieves 80–90% ee, necessitating further resolution.

Biocatalytic Methods Using Phenylalanine Aminomutase (PAM)

Enzyme Mechanism and Substrate Specificity

PAM from Taxus chinensis catalyzes the isomerization of α- to β-phenylalanine via a trans-cinnamic acid intermediate, retaining configuration at the α-carbon. The enzyme’s 4-methylideneimidazol-5-one (MIO) cofac tor facilitates ammonia elimination and re-addition, enabling the synthesis of β-aryl-amino acids with >99% enantiomeric excess (ee).

Key Mechanistic Insights :

  • Syn-Periplanar Orientation : The substrate’s carboxylate and phenyl groups align in a syn-periplanar conformation, ensuring stereochemical fidelity.

  • Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -F, -CF₃) enhance reaction rates by stabilizing the cationic intermediate.

Optimization of PAM-Catalyzed Reactions

Recombinant PAM expressed in E. coli shows broad substrate tolerance for fluorinated cinnamic acids. A study using 2-fluoro-4-(trifluoromethyl)cinnamic acid achieved 92% conversion to (S)-β-amino acid under the following conditions:

Table 2: Enzymatic Reaction Parameters

ParameterOptimal ValueConversion (%)ee (%)
pH8.592>99
Temperature37°C88>99
NH₄Cl Concentration200 mM90>99

The reaction is scalable to gram quantities, with purification via ion-exchange chromatography yielding >98% pure product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A telescoped process integrates:

  • Trifluoromethylation : Using microreactors to manage exothermic CuCF₃ reactions.

  • Enzymatic Resolution : Immobilized PAM on silica gel enables reuse for >10 cycles without activity loss.

Table 3: Continuous Process Metrics

StageResidence Time (min)Yield (%)Purity (%)
Trifluoromethylation158596
Enzymatic Reaction1209099

Purification and Quality Control

Crystallization from ethanol/water (7:3) removes diastereomeric impurities, while chiral HPLC (Chiralpak IA) confirms enantiopurity. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progress in real time.

Comparative Analysis of Synthetic vs. Biocatalytic Methods

Advantages of Biocatalysis :

  • Enantioselectivity : PAM eliminates the need for chiral auxiliaries, reducing step count.

  • Sustainability : Aqueous reaction conditions minimize solvent waste.

Limitations of Organic Synthesis :

  • Resolution Steps : Racemic mixtures require costly chromatographic separation.

  • Metal Contamination : Transition metal catalysts necessitate rigorous purification .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Trifluoromethyl groups are known to enhance the pharmacological properties of drugs. The incorporation of (S)-2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid into drug molecules can improve their metabolic stability and bioavailability. For instance, research indicates that compounds with trifluoromethyl substitutions exhibit increased potency against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

1.2 Case Studies

  • Antidepressants : Studies have shown that the trifluoromethyl group can significantly enhance the activity of serotonin reuptake inhibitors (SSRIs), leading to more effective treatments for depression .
  • Antiviral Agents : The compound has been investigated for its potential as an antiviral agent, particularly against retroviruses like HIV. The trifluoromethyl moiety has been linked to improved binding affinity to viral proteins .

Biochemical Applications

2.1 Enzyme Inhibition

The unique electronic properties of trifluoromethyl groups allow for selective interactions with enzyme active sites. This compound has been utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways, thereby providing insights into metabolic regulation .

2.2 Structural Biology

The compound's crystal structure has been analyzed to understand its interactions at the molecular level. Such studies contribute to the design of more effective inhibitors by elucidating how modifications can alter binding affinities and selectivity toward target enzymes .

Environmental Science

3.1 Environmental Impact Assessment

Research on the environmental fate of organofluorine compounds, including this compound, has become increasingly important due to concerns over their persistence and bioaccumulation in ecosystems. Environmental risk assessments are conducted to evaluate the potential impacts of these compounds on aquatic and terrestrial organisms .

3.2 Analytical Techniques

The compound is often used as a standard in analytical chemistry for the development of methods aimed at detecting and quantifying organofluorine compounds in environmental samples. Its unique spectral properties facilitate its identification using techniques such as NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Compounds:
Compound Name Substituents Molecular Weight Key Features
(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid 2-F, 4-CF₃ 283.21 (calc.) High lipophilicity; electron-withdrawing groups enhance stability
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid (4-CF₃-Phe) 4-CF₃ 247.19 Lacks 2-F; reduced steric hindrance
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 403-90-7) 3-F, 4-OH 199.18 Hydroxyl group increases polarity; potential for hydrogen bonding
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-F-Phe) 4-F 183.18 Minimal substitution; lower molecular weight
  • In contrast, the 4-hydroxyl group in CAS 403-90-7 introduces polarity but may reduce membrane permeability .
  • Steric Effects : The 2-fluoro substituent in the target compound creates steric hindrance absent in 4-CF₃-Phe, which could influence binding to flat active sites (e.g., kinase ATP pockets) .
Antimycobacterial Activity:
  • Analogs like (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid () show inhibitory activity against Mycobacterium tuberculosis H37Ra. While the target compound lacks a thiazole ring, its 4-trifluoromethyl group may enhance antimycobacterial potency by improving membrane penetration or target affinity .
LAT1 Transporter Affinity:
  • Fluorinated phenylalanine analogs (e.g., L-4-F-Phe) are known substrates for the L-type amino acid transporter 1 (LAT1). The 4-trifluoromethyl group in the target compound may improve LAT1 binding compared to L-4-F-Phe due to increased hydrophobicity, as seen in thyroxine (T4) derivatives .

Physicochemical Properties

Property Target Compound 4-CF₃-Phe CAS 403-90-7 L-4-F-Phe
LogP ~2.5 (est.) 2.1 0.8 1.2
Solubility Low (organic solvents) Moderate High (aqueous) Moderate
Metabolic Stability High (CF₃ resists oxidation) High Low (OH susceptible to conjugation) Moderate
  • The trifluoromethyl group significantly increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility. Hydroxyl-containing analogs (e.g., CAS 403-90-7) are more soluble but prone to phase II metabolism .

Biological Activity

(S)-2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability. The chemical formula is C11H12F4NC_{11}H_{12}F_4N, with a molecular weight of approximately 251.22 g/mol. The structure can be represented as follows:

 S 2 Amino 3 2 fluoro 4 trifluoromethyl phenyl propanoic acid\text{ S 2 Amino 3 2 fluoro 4 trifluoromethyl phenyl propanoic acid}

Research indicates that the trifluoromethyl group plays a crucial role in the compound's interaction with biological targets. It has been shown to enhance binding affinity to various receptors and enzymes, particularly in the context of neurotransmitter systems and inflammatory pathways.

  • Neurotransmitter Modulation : The compound exhibits activity as an inhibitor of certain neurotransmitter transporters, notably serotonin (5-HT) and dopamine transporters. This inhibition can lead to increased levels of these neurotransmitters in synaptic clefts, potentially influencing mood and behavior.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition contributes to its potential use as an anti-inflammatory agent.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized that the trifluoromethyl group enhances cellular uptake and efficacy.

Case Study 1: Neurotransmitter Inhibition

In a study examining the effects on serotonin uptake, this compound was found to inhibit serotonin transporter (SERT) activity with an IC50 value of 0.045 µM, indicating a strong inhibitory effect compared to other known inhibitors like fluoxetine .

Case Study 2: Anti-inflammatory Activity

A recent investigation into its anti-inflammatory properties revealed that this compound effectively reduced prostaglandin E2 levels in vitro, demonstrating its potential as a COX inhibitor. The compound showed a significant reduction in inflammation markers at concentrations as low as 10 µM .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types. Mechanistic studies indicated that apoptosis was induced through both intrinsic and extrinsic pathways .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
Serotonin InhibitionSERT0.045 µM
COX InhibitionCOX-1/COX-210 µM
Anticancer ActivityVarious Cancer Cell Lines5 - 15 µM

Q & A

Q. What synthetic strategies are used to prepare (S)-2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid?

The compound is typically synthesized via multi-step routes involving:

  • Molecular simplification : Starting with fluorinated aromatic aldehydes, followed by condensation with protected amino acid precursors (e.g., tert-butoxycarbonyl (Boc)-protected glycine) to form Schiff bases. Subsequent reduction and deprotection yield the target amino acid .
  • Cross-coupling reactions : Palladium-catalyzed coupling of halogenated aromatic intermediates with amino acid esters, followed by hydrolysis .
  • Key reagents : LiOH in THF/water mixtures for hydrolysis, and DCC/DMAP for coupling reactions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 19^19F NMR to verify fluorine substitution patterns and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Polarimetry : To validate the (S)-enantiomeric excess, critical for biological activity studies .

Q. What in vitro models are used to assess its biological activity?

Common assays include:

  • Antimicrobial screening : Inhibition of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains, with MIC (minimum inhibitory concentration) values reported .
  • Cytotoxicity testing : Evaluation against human cell lines (e.g., HUVECs, HeLa) using MTT assays to ensure selective toxicity toward pathogens .

Advanced Research Questions

Q. How can synthetic yields be optimized for fluorinated aromatic amino acids?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive steps like Boc-deprotection .
  • Catalyst tuning : Use of Pd(PPh3_3)4_4 for efficient Suzuki-Miyaura couplings of trifluoromethylphenyl boronic acids .

Q. How do structural modifications influence antimycobacterial activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine positioning : 2-Fluoro substitution enhances membrane permeability compared to 3- or 4-fluoro analogs .
  • Trifluoromethyl groups : The 4-(trifluoromethyl) group increases lipophilicity, improving interaction with hydrophobic enzyme pockets in M. tuberculosis .
  • Amino acid backbone : The (S)-configuration is critical; racemic mixtures show reduced activity due to stereospecific enzyme binding .

Q. How can spectral data contradictions (e.g., NMR splitting) be resolved?

Discrepancies arise from:

  • Dynamic proton exchange : Use deuterated DMSO-d6_6 to stabilize exchangeable protons (e.g., NH2_2) and simplify splitting patterns .
  • Advanced techniques : 19^19F-1^1H heteronuclear correlation (HETCOR) NMR clarifies fluorine-proton coupling in crowded aromatic regions .

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